2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexylmethyl group attached to an amino group, which is further connected to an acetamide moiety substituted with a 3,4-dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexylmethylamine with an appropriate acylating agent to form an intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 3,4-dichlorophenylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the amino or acetamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be utilized in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((Cyclohexylmethyl)amino)-N-(3,4-dichlorophenyl)acetamide: can be compared with other acetamide derivatives that have similar structural features but different substituents.
N-(3,4-Dichlorophenyl)acetamide: Lacks the cyclohexylmethylamino group.
Cyclohexylmethylamine: Lacks the acetamide and dichlorophenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H20Cl2N2O |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-(cyclohexylmethylamino)-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H20Cl2N2O/c16-13-7-6-12(8-14(13)17)19-15(20)10-18-9-11-4-2-1-3-5-11/h6-8,11,18H,1-5,9-10H2,(H,19,20) |
InChI Key |
KCMFYXNUGQMOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.